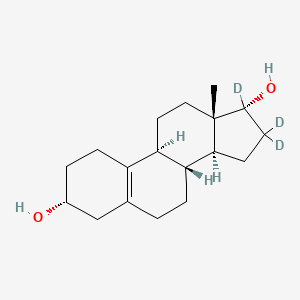
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(3” est un nouveau ligand non nucléotidique qui active puissamment la voie du stimulateur des gènes de l'interféron (STING). Ce composé fait partie d'une famille d'amidobenzimidazoles de petite taille, connus pour leur capacité à induire l'activation des interférons de type I et des cytokines pro-inflammatoires in vitro et in vivo .
Méthodes De Préparation
La synthèse de “(3” implique plusieurs étapes, notamment la formation de liaisons métal-carbone, le déplacement de métal, la métathèse et l'hydrométallation . La voie de synthèse commence généralement par la réaction d'un métal électropositif avec un hydrocarbure substitué par un halogène. Ceci est suivi par une transmétallation, où un atome métallique en déplace un autre, et par une métathèse, où un composé organométallique réagit avec un halogénure binaire. La dernière étape implique souvent une hydrométallation, où un hydrure métallique est ajouté à une alcène pour former le composé souhaité .
Analyse Des Réactions Chimiques
“(3” subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le dioxygène pour l'oxydation, le dihydrogène pour la réduction et les halogènes pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation produisent généralement du dioxyde de carbone et de l'eau, tandis que les réactions de réduction peuvent produire des hydrocarbures .
Applications De Recherche Scientifique
Le composé “(3” possède une large gamme d'applications en recherche scientifique. Il est largement utilisé dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert d'agoniste puissant du STING, ce qui est crucial pour l'étude de la voie du STING et de son rôle dans les réponses immunitaires . En biologie et en médecine, “(3” est étudié pour son potentiel à traiter diverses affections, notamment le cancer et les infections virales, en induisant une réponse interféronne efficace . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action de “(3” implique l'activation de la voie du STING. Ce composé se lie au récepteur STING, induisant un changement conformationnel qui active les voies de signalisation en aval. Cette activation conduit à la production d'interférons de type I et de cytokines pro-inflammatoires, qui jouent un rôle crucial dans la réponse immunitaire . Les cibles moléculaires de “(3” comprennent le récepteur STING et divers facteurs de transcription impliqués dans la voie de signalisation de l'interféron .
Mécanisme D'action
The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .
Comparaison Avec Des Composés Similaires
“(3” est unique par rapport aux autres agonistes du STING en raison de sa structure non nucléotidique et de sa capacité à maintenir le récepteur STING dans une conformation ouverte . Des composés similaires incluent le GMPc-AMP cyclique (cGAMP) et d'autres agonistes du STING à base de nucléotides. “(3” offre une biodisponibilité accrue et des propriétés physico-chimiques différentes, ce qui en fait une alternative précieuse pour le développement clinique . La complémentarité entre les ensembles de voisins 2-D et 3-D dans PubChem souligne également l'unicité structurelle de “(3” par rapport aux autres composés .
Propriétés
Formule moléculaire |
C18H28O2 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
Clé InChI |
IBHQSODTBQCZDA-AUWUWJTOSA-N |
SMILES isomérique |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



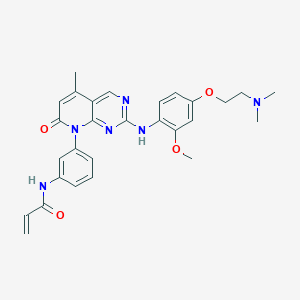
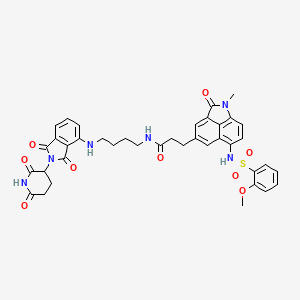


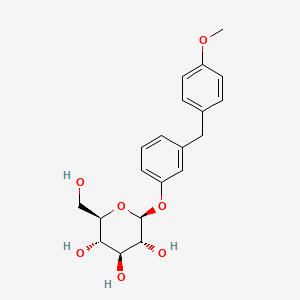
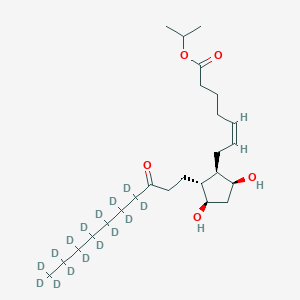

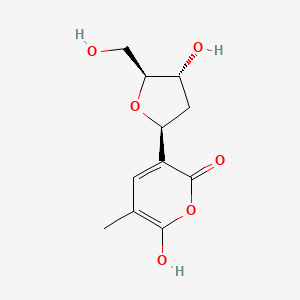
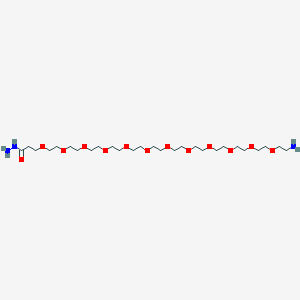
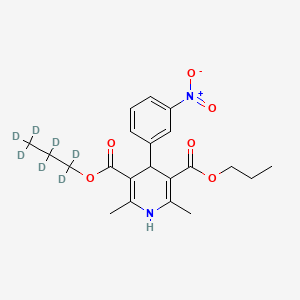
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
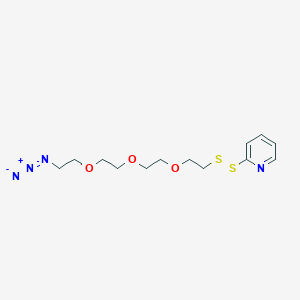
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
